1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system fused with a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst. This method has been shown to be efficient and yields the desired compound with good selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: A closely related compound with a similar indene ring system but different functional group.
2,3-dihydro-1H-inden-1-one: Another indene derivative with distinct structural features and reactivity.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is unique due to its combination of the indene ring system with a prop-2-en-1-one moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12O |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h2-6,11H,1,7-8H2 |
InChI Key |
IINAIYOXHYNZKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.